molecular formula C15H13NO5 B2596859 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 591241-28-0

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No.: B2596859
CAS No.: 591241-28-0
M. Wt: 287.271
InChI Key: YVKDAGZZAWTWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is a benzaldehyde compound characterized by the presence of a methoxy group and a nitrobenzyl group on its structure. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzoic acid.

    Reduction: 3-Methoxy-2-[(4-aminobenzyl)oxy]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde
  • 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
  • 3-Methoxy-4-nitrobenzyl alcohol

Uniqueness

3-Methoxy-2-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the methoxy and nitrobenzyl groups on the benzaldehyde structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-methoxy-2-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-4-2-3-12(9-17)15(14)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDAGZZAWTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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